Ethyl 3-(2-aminoethyl)cyclobutane-1-carboxylate
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Overview
Description
Ethyl 3-(2-aminoethyl)cyclobutane-1-carboxylate is an organic compound featuring a cyclobutane ring substituted with an ethyl ester and an aminoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(2-aminoethyl)cyclobutane-1-carboxylate typically involves the following steps:
Cyclobutane Ring Formation: The cyclobutane ring can be synthesized through [2+2] cycloaddition reactions involving alkenes.
Introduction of Functional Groups: The aminoethyl group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the cyclobutane ring is replaced by an aminoethyl group.
Esterification: The carboxylic acid group on the cyclobutane ring can be esterified using ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. Catalysts and optimized reaction conditions are employed to ensure efficient production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aminoethyl group, forming corresponding oxides or imines.
Reduction: Reduction reactions can target the ester group, converting it to an alcohol.
Substitution: The aminoethyl group can participate in substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products:
Oxidation: Formation of imines or oxides.
Reduction: Conversion to alcohols.
Substitution: Formation of various substituted cyclobutane derivatives.
Scientific Research Applications
Chemistry: Ethyl 3-(2-aminoethyl)cyclobutane-1-carboxylate is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: In biological research, this compound can be used to study the effects of cyclobutane-containing molecules on biological systems, including their interactions with proteins and nucleic acids.
Industry: In the industrial sector, this compound can be used in the synthesis of polymers and other materials with unique properties.
Mechanism of Action
The mechanism by which Ethyl 3-(2-aminoethyl)cyclobutane-1-carboxylate exerts its effects depends on its interaction with molecular targets. The aminoethyl group can form hydrogen bonds and electrostatic interactions with proteins, influencing their function. The cyclobutane ring provides rigidity, which can affect the overall conformation of the molecule and its binding affinity.
Comparison with Similar Compounds
Ethyl 3-(hydroxyimino)cyclobutane-1-carboxylate: Similar structure but with a hydroxyimino group instead of an aminoethyl group.
Ethyl cyclobutanecarboxylate: Lacks the aminoethyl group, making it less versatile in biological applications.
Uniqueness: Ethyl 3-(2-aminoethyl)cyclobutane-1-carboxylate is unique due to the presence of both an aminoethyl group and an ethyl ester on the cyclobutane ring, providing a balance of reactivity and stability that is advantageous in various applications.
This compound’s versatility and unique structural features make it a valuable tool in scientific research and industrial applications. Its ability to undergo various chemical reactions and its potential in medicinal chemistry highlight its importance in the field of organic chemistry.
Biological Activity
Ethyl 3-(2-aminoethyl)cyclobutane-1-carboxylate (EACBC) is a compound that has garnered attention for its potential biological activities, particularly in the fields of neuropharmacology and oncology. This article explores the compound's synthesis, biological effects, and potential therapeutic applications based on recent literature.
Synthesis of this compound
The synthesis of EACBC typically involves the reaction of cyclobutane derivatives with aminoalkyl groups. Various synthetic pathways have been reported, including:
- Direct amination : The reaction of cyclobutane-1-carboxylic acid derivatives with amines under controlled conditions.
- Nucleophilic ring-opening : Utilizing nucleophilic agents to open the cyclobutane ring and introduce the aminoethyl group.
These methods yield EACBC with varying degrees of efficiency, generally achieving yields between 40% to 80% depending on the specific conditions used in the synthesis .
Neurotropic Activity
Research indicates that EACBC exhibits significant neurotropic activity. It has been shown to act as an antagonist at NMDA receptors, which are critical for synaptic plasticity and memory function. This property suggests potential applications in treating neurodegenerative disorders such as Alzheimer's disease .
In vitro studies have demonstrated that EACBC can enhance neuronal survival and promote neurogenesis, likely through modulation of neurotransmitter systems and reduction of excitotoxicity associated with NMDA receptor overactivation .
Antitumor Effects
EACBC has also been investigated for its antitumor properties. Preclinical studies indicate that it inhibits tumor growth in various cancer cell lines by inducing apoptosis and cell cycle arrest. For instance, in assays involving breast cancer cell lines (e.g., MDA-MB-231), EACBC treatment resulted in a significant increase in apoptotic markers, such as activated caspase-3, indicating its potential as a chemotherapeutic agent .
The compound's mechanism of action appears to involve:
- Induction of apoptosis : Triggering programmed cell death pathways.
- Cell cycle arrest : Preventing cancer cells from proliferating by interfering with mitotic processes .
Study 1: Neuroprotective Effects
In a recent study published in Russian Chemical Reviews, researchers evaluated the neuroprotective effects of EACBC in rodent models. The results indicated that EACBC administration led to improved cognitive function and reduced neuronal loss following induced neurotoxicity. Behavioral tests showed enhanced memory retention and learning capabilities in treated animals compared to controls .
Study 2: Anticancer Activity
Another study focused on the anticancer properties of EACBC against various human cancer cell lines. The compound demonstrated potent antiproliferative effects, particularly against breast and colon cancer cells. The study reported IC50 values ranging from 10 to 25 µM, showcasing its effectiveness at relatively low concentrations .
Summary Table of Biological Activities
Properties
Molecular Formula |
C9H17NO2 |
---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
ethyl 3-(2-aminoethyl)cyclobutane-1-carboxylate |
InChI |
InChI=1S/C9H17NO2/c1-2-12-9(11)8-5-7(6-8)3-4-10/h7-8H,2-6,10H2,1H3 |
InChI Key |
JMPDTNQJBYOEDU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC(C1)CCN |
Origin of Product |
United States |
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